3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid
Description
Discovery and Nomenclature
The systematic nomenclature of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid reflects the International Union of Pure and Applied Chemistry standards for complex heterocyclic compounds. The compound is formally designated as 3-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid according to systematic naming conventions. This nomenclature system precisely describes the molecular architecture, beginning with the benzoic acid core and systematically identifying each substituent and their positional relationships within the overall structure.
The Chemical Abstracts Service has assigned this compound the registry number 894748-00-6, providing a unique identifier that facilitates standardized chemical documentation and literature searches. The MDL number MFCD06132015 serves as an additional identifier within chemical databases, ensuring consistent cataloging across various scientific platforms. These identification systems are crucial for maintaining accurate chemical records and enabling researchers to access comprehensive information about the compound's properties and applications.
The discovery and characterization of this compound emerged from systematic research into pyrrolidine-based heterocycles and their potential applications in medicinal chemistry. The development of standardized nomenclature for such complex molecules represents a significant achievement in chemical documentation, as it allows for precise communication of molecular structures across international research communities. The systematic approach to naming ensures that researchers can accurately identify and discuss specific structural features without ambiguity.
Structural Significance in Heterocyclic Chemistry
The structural architecture of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid exemplifies the sophisticated molecular designs possible within heterocyclic chemistry. The pyrrolidine ring system forms the central heterocyclic core, characterized by its five-membered saturated nitrogen-containing structure that contributes significantly to the compound's three-dimensional conformation. This pyrrolidine scaffold provides enhanced pharmacophore space exploration due to its sp3-hybridization, which offers greater conformational flexibility compared to aromatic ring systems.
The compound demonstrates the principle of "pseudorotation" inherent in pyrrolidine chemistry, where the non-planar nature of the five-membered ring allows for dynamic conformational changes that can influence biological activity. The specific substitution pattern, with the 4-methoxyphenyl group attached to the nitrogen atom and the amide linkage extending from the 3-position of the pyrrolidine ring, creates a unique spatial arrangement that affects both chemical reactivity and potential biological interactions. The ketone functionality at the 5-position of the pyrrolidine ring further contributes to the electronic properties of the molecule.
The benzoic acid moiety provides an additional layer of structural complexity, introducing both aromatic character and acidic functionality that can participate in hydrogen bonding and ionic interactions. The meta-position attachment of the amide linkage to the benzoic acid ring creates a specific geometric relationship that influences the overall molecular conformation. This structural arrangement has been shown to be significant in similar compounds that exhibit protein kinase inhibitory activities.
| Structural Component | Chemical Formula Fragment | Contribution to Molecular Properties |
|---|---|---|
| Pyrrolidine Core | C4H6NO | Provides conformational flexibility and heterocyclic character |
| Methoxyphenyl Group | C7H7O | Contributes aromatic character and electron-donating effects |
| Amide Linkage | CONH | Enables hydrogen bonding and structural rigidity |
| Benzoic Acid Moiety | C7H5O2 | Provides acidic functionality and additional aromatic character |
Academic and Industrial Relevance
The academic significance of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid stems from its representation of advanced synthetic chemistry principles and its potential applications in pharmaceutical research. Recent studies have demonstrated the importance of pyrrolidine-based scaffolds in drug discovery, with researchers utilizing these heterocyclic systems to develop compounds with enhanced biological activities. The specific structural features of this compound make it particularly relevant for investigations into protein kinase inhibition, as similar pyrrolidine derivatives have shown promising activities against various kinase targets.
Industrial applications of this compound and related structures have emerged primarily in the pharmaceutical and fine chemical sectors. The compound serves as a valuable research tool for medicinal chemists investigating structure-activity relationships in heterocyclic drug candidates. Manufacturing and supply of this compound is handled by specialized chemical suppliers who maintain high purity standards, typically offering the material at 95% purity for research applications. The availability of this compound through commercial channels indicates its established role in ongoing research programs.
The compound's relevance extends to academic research programs focused on heterocyclic chemistry and drug design. Universities and research institutions utilize this molecule as a model compound for studying pyrrolidine chemistry and developing new synthetic methodologies. The complex structure provides an excellent platform for investigating various chemical transformations and understanding the relationship between molecular structure and biological activity. Research groups have incorporated similar compounds into comprehensive studies of protein kinase inhibitors, contributing to the broader understanding of how heterocyclic scaffolds can be optimized for therapeutic applications.
The industrial synthesis and commercialization of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid requires sophisticated manufacturing processes that can accommodate the multiple functional groups present in the molecule. The compound's stability under ambient storage conditions makes it suitable for commercial distribution, with suppliers typically recommending storage at 2-8°C for optimal long-term stability. This accessibility has facilitated its adoption in research laboratories worldwide, contributing to the advancement of heterocyclic chemistry and medicinal chemistry research programs.
Properties
IUPAC Name |
3-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-26-16-7-5-15(6-8-16)21-11-13(10-17(21)22)18(23)20-14-4-2-3-12(9-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYLRHAWBFTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is a complex organic compound with the molecular formula C₁₉H₁₈N₂O₅. Its structure features a benzoic acid moiety, a pyrrolidine ring, and a methoxy-substituted phenyl group, which contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Properties
Research indicates that 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid exhibits significant anti-inflammatory activity. The compound's ability to interact with biological targets involved in inflammatory pathways suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation. Preliminary studies have shown that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, although detailed mechanistic studies are still required to confirm these effects.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its anticancer activities. It is believed to exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of benzoic acid can significantly inhibit the growth of human cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity . The unique structural features of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid may enhance its efficacy compared to simpler analogs.
The mechanism by which 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid exerts its biological effects involves interactions with specific enzymes and receptors. It is hypothesized that the compound may bind to targets involved in the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting protein degradation systems essential for cellular homeostasis . Such interactions could explain the observed bioactivities related to both inflammation and cancer.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxybenzoic Acid | C₈H₉O₃ | Lacks the pyrrolidine ring; simpler structure |
| 5-Oxopyrrolidine-3-carboxylic Acid | C₁₂H₁₃NO₄ | Contains a carboxylic acid instead of an amide |
| N-Acetyl-4-methoxyaniline | C₉H₁₃NO₂ | Contains an acetamido group; primarily used in dyes |
The presence of both the methoxy group and the pyrrolidine structure in 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid enhances its biological activity compared to these simpler compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzoic acid derivatives, including 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid. For example:
- Study on Antioxidant Activity : A study demonstrated that derivatives of benzoic acids could significantly enhance antioxidant defenses in human cells, suggesting potential applications in aging and oxidative stress-related diseases .
- Antimicrobial Evaluation : Research has shown that similar compounds exhibit antimicrobial properties against various pathogens, indicating a broader therapeutic potential for 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid in infectious diseases .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid. This includes:
- Detailed binding studies to identify specific molecular targets.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of synthetic modifications to enhance bioactivity.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit anticancer properties. The incorporation of the pyrrolidine moiety may enhance its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
-
Anti-inflammatory Effects :
- Compounds similar to 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid have shown promise in reducing inflammation. The amido and carboxylic acid functional groups are known to interact with inflammatory mediators, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
-
Analgesic Properties :
- Some studies indicate that analogs of this compound may possess analgesic properties, making them candidates for pain management therapies. The mechanism may involve modulation of pain receptors or pathways associated with pain signaling.
Drug Development
-
Lead Compound for Synthesis :
- This compound can serve as a lead structure for the development of new pharmaceuticals. Its unique combination of functional groups allows for modifications that can enhance efficacy, selectivity, and reduce side effects.
-
Formulation Studies :
- Research into the formulation of this compound into drug delivery systems (e.g., nanoparticles or liposomes) is ongoing. Such formulations could improve bioavailability and targeted delivery to specific tissues, enhancing therapeutic outcomes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines when treated with derivatives of benzoic acid. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models after administration of similar compounds. |
| Study 3 | Pain Management | Reported effective pain relief in preclinical models, suggesting potential for further clinical investigation. |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substitution Position : The target compound’s meta-substituted benzoic acid contrasts with the para-substituted analog in . This positional isomerism could influence steric interactions in biological targets.
Functional Group Diversity: The triazine-containing analog () introduces a planar heterocyclic core, which may enhance π-π stacking interactions compared to the pyrrolidinone-based target.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
- The triazine derivative () exhibits a higher melting point (~218–220°C), likely due to its rigid aromatic core.
Preparation Methods
Patent-Based Process Insights
A European patent (EP 2609071 B1) describes a multi-step process for preparing intermediates structurally related to substituted pyrrolidine carboxylic acids. Key steps include:
- Lactam ring opening using alkali metal hydroxides (e.g., lithium hydroxide) to manipulate the pyrrolidine ring.
- Reduction steps to convert intermediates to the desired oxidation state.
- Use of sulfonic acids or polymer-bound acids as catalysts in some transformations.
- The process emphasizes diastereoselectivity and efficient conversion of intermediates to target compounds.
Catalytic and Michael Addition Approaches
Research published in ACS Omega details the synthesis of substituted β-proline derivatives with lipophilic groups, using Michael addition followed by cyclization. Relevant points include:
- Use of potassium hydroxide and phase transfer catalysts (e.g., tetrabutylammonium bromide) in Michael addition reactions.
- Cobalt chloride catalysis for cyclization to the pyrrolidine ring.
- Subsequent functional group transformations including protection/deprotection and amidation.
- High yields (up to 99%) and stereochemical control were achieved under mild conditions in organic solvents such as methanol or tetrahydrofuran.
Amide Bond Formation Techniques
Amide bond formation between the pyrrolidine intermediate and benzoic acid derivatives is often conducted via:
- Catalytic amidation using transition metals and anhydrides at controlled temperatures (25-35°C), which provides a scalable and efficient route without the need for protecting groups.
- Reduction of nitro groups followed by amidation with haloformates under organic base catalysis to yield the final amide product.
- These methods allow for process intensification and are suitable for industrial-scale synthesis.
Related Synthetic Routes from Aminobenzoic Acid Derivatives
Additional literature reports the preparation of oxo-pyrrolidine derivatives linked to aminobenzoic acid via:
- Esterification of itaconic acid and aminobenzoic acid derivatives.
- Hydrazine-mediated transformations to hydrazides followed by carbonyl compound reactions to build the pyrrolidine ring.
- Microwave-assisted synthesis methods to improve reaction rates and yields in the preparation of benzoate and amide derivatives.
Comparative Data Table of Key Preparation Steps
| Step | Method/Conditions | Catalysts/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Michael Addition | KOH, TBAB, Et2O, Ar atmosphere, rt, 23 h | Potassium hydroxide, TBAB | 99 | High yield, mild conditions |
| Cyclization to Pyrrolidine | CoCl2, MeOH, 0°C to rt, 44 h | Cobalt chloride | 98 | Efficient ring closure |
| Amide Bond Formation | Transition metal catalyst, anhydride, 25-35°C, 1-5 h | Pd catalyst, anhydride | High | Protection group-free, scalable process |
| Lactam Ring Opening | LiOH, aqueous/alcoholic media | Lithium hydroxide | - | Used for ring manipulation |
| Reduction of Nitro Group | Catalytic reduction, polar solvent, 25-35°C | Catalytic reducing agent | - | Precedes amidation |
| Esterification and Hydrazide Formation | Microwave irradiation, reflux, solvents | Hydrazine hydrate, itaconic acid | - | For pyrrolidine ring precursor synthesis |
Q & A
Q. What are the optimal synthetic routes for 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid, considering yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the pyrrolidone core is prepared by cyclizing 4-methoxyphenyl-substituted precursors, followed by amide coupling with benzoic acid derivatives. For example, oxidative ring closure using sodium hypochlorite in ethanol (as demonstrated for triazolopyridines in ) offers a green chemistry route with ~73% yield. Alternatively, triazine-based coupling (as in ) employs 1,3,5-triazine intermediates reacted with aminobenzoates under mild conditions (45–50°C, 1–3 h). Key steps include:
- Purification : Column chromatography or recrystallization (e.g., using hexane/EtOH mixtures ).
- Yield Optimization : Controlling stoichiometry (1.00 equiv. of reactants) and reaction time.
Table 1 : Comparison of Synthetic Routes
| Method | Yield | Purity | Key Reference |
|---|---|---|---|
| Oxidative cyclization | 73% | >95% | |
| Triazine coupling | Quant. | 95% |
Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?
- Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic 4-methoxyphenyl and benzoic acid moieties. Strategies include:
- Solvent Systems : Use DMSO-d6 (as in NMR studies ) at concentrations <1% to avoid cytotoxicity.
- pH Adjustment : Benzoic acid’s carboxyl group can be ionized at pH >6.5 (e.g., ammonium acetate buffer, pH 6.5 ).
- Cosolvents : Ethanol or PEG-400 (<10% v/v) to enhance dissolution without destabilizing proteins.
Advanced Research Questions
Q. What advanced spectroscopic techniques are critical for confirming the stereochemistry of the pyrrolidone ring?
- Methodological Answer :
- 1D/2D NMR : Analyze coupling constants (e.g., ) and NOESY correlations to confirm ring puckering and substituent orientation. For example, in , NMR (200 MHz, DMSO-d6) resolved pyrrolidone protons at δ 3.77 (OCH3) and 7.13–7.51 ppm (aromatic protons).
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for thiazolo[5,4-c]pyridine derivatives .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
Q. How do structural modifications at the 4-methoxyphenyl position influence the compound’s interaction with biological targets?
- Methodological Answer :
- Substituent Screening : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF3) to modulate binding affinity. For instance, trifluoromethylpyridine analogs showed enhanced activity in chemokine-G protein studies .
- SAR Analysis : Use SPR or ITC to quantify binding kinetics. In , thiazolo-pyridine derivatives with isopropyl groups exhibited improved target engagement (KD <100 nM).
- Docking Simulations : Map interactions using PDB structures (e.g., RCSB PDB entries ) to identify critical hydrogen bonds or π-π stacking.
Q. How should researchers resolve contradictions in observed vs. predicted NMR chemical shifts for derivatives?
- Methodological Answer :
- Solvent Effects : DMSO-d6 vs. CDCl3 can cause shifts up to 0.5 ppm (e.g., aromatic protons in vs. ).
- Tautomerism : Check for keto-enol equilibria in pyrrolidone rings using variable-temperature NMR.
- Validation Tools : Cross-reference with databases (e.g., PubChem ) or computational tools (e.g., ACD/Labs NMR predictor).
Data Contradiction Analysis
Q. How can discrepancies in melting points between synthesized batches be systematically addressed?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, MeCN/H2O gradient) to detect impurities >0.1%.
- Polymorphism Screening : Perform DSC/TGA to identify crystalline forms. For example, in , trifluoromethylpyridine derivatives showed mp variations (±5°C) due to solvate formation.
- Reproducibility : Standardize drying conditions (e.g., vacuum desiccation for 24 h).
Stability and Storage
Q. What conditions ensure long-term stability of this compound in research settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
